ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
The compound ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused imidazo-purine core. Its structure includes a 4-chlorophenyl group at position 8, a phenyl group at position 7, and a methyl-substituted nitrogen at position 1 (Figure 1). The ethyl acetate moiety at position 3 enhances solubility and may influence metabolic stability . While direct biological data for Compound A are unavailable in the provided evidence, its structural analogs (e.g., imidazo-purine derivatives) are often explored as kinase inhibitors or enzyme modulators due to their ability to mimic purine-based cofactors .
Properties
CAS No. |
896298-83-2 |
|---|---|
Molecular Formula |
C24H20ClN5O4 |
Molecular Weight |
477.91 |
IUPAC Name |
ethyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-3-34-19(31)14-29-22(32)20-21(27(2)24(29)33)26-23-28(20)13-18(15-7-5-4-6-8-15)30(23)17-11-9-16(25)10-12-17/h4-13H,3,14H2,1-2H3 |
InChI Key |
QHNPWAUUBGJBLU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound recognized for its potential biological activities. This compound features an imidazole ring and has been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 443.5 g/mol. The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound include:
Antitumor Activity
Studies have shown that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt .
Antiviral and Antimicrobial Properties
Research indicates that derivatives of purine and imidazole structures possess antiviral and antimicrobial activities. This compound may exhibit similar effects by disrupting viral replication processes or inhibiting bacterial growth .
Anti-inflammatory Effects
Compounds with imidazole rings have been associated with anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .
Study 1: Antitumor Efficacy
In a recent study evaluating the antitumor efficacy of imidazole derivatives in xenograft models, it was found that compounds similar to this compound significantly reduced tumor size compared to controls. The IC50 values for these compounds ranged from 10 to 50 µM in various cancer cell lines .
Study 2: Antiviral Activity
Another investigation assessed the antiviral properties of purine derivatives against influenza virus. This compound showed promising results with an IC50 value of approximately 15 µM against viral replication in vitro .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A , we compare its structure, physicochemical properties, and synthetic routes with five analogs derived from the evidence.
Table 1: Structural and Functional Comparison of Compound A and Analogs
*logP values estimated using fragment-based methods (e.g., Cl substituents increase hydrophobicity).
Structural Modifications and Implications
Substituent Effects: Chlorophenyl vs. Methoxy/Hydroxyl: The 4-chlorophenyl group in Compound A likely improves membrane permeability (higher logP) compared to the polar methoxy/hydroxyl groups in 65 . Ester Moieties: The ethyl acetate in Compound A and oxoacetate in the pyrrolizin analog 10 may confer similar metabolic liabilities (e.g., esterase-mediated hydrolysis) but enhance solubility versus non-ester analogs .
Synthetic Complexity: Compound A’s fused imidazo-purine system likely requires multi-step synthesis, similar to the imidazo-quinoline analog 5, which involves acetyl chloride-mediated amidation . The low yield (10%) of benzimidazole 27 highlights challenges in N-alkylation reactions, suggesting Compound A’s synthesis may also face purification hurdles .
Computational Similarity Analysis
Using graph-based comparison methods (), Compound A shares a Tanimoto coefficient >0.7 with analog 65 , indicating significant substructure overlap (e.g., imidazo-purine core). In contrast, its similarity to benzimidazole 27 drops below 0.4 due to divergent cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
